molecular formula C17H15FN2O3S B3127692 {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate CAS No. 338422-42-7

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate

Cat. No.: B3127692
CAS No.: 338422-42-7
M. Wt: 346.4 g/mol
InChI Key: XIBAJRJNESVVSL-UHFFFAOYSA-N
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Description

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a sulfanyl linkage, an imidazole ring, and a furoate ester. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate typically involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia. The next step involves the introduction of the 4-fluorobenzyl group via a nucleophilic substitution reaction, where the imidazole nitrogen attacks the benzyl halide. The sulfanyl linkage is then formed by reacting the intermediate with a thiol compound. Finally, the furoate ester is introduced through esterification with furoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furoate ester can be reduced to the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid, sulfuric acid, or halogens.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate
  • {2-[(4-bromobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate
  • {2-[(4-methylbenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate

Uniqueness

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-14(10-23-16(21)15-3-2-8-22-15)9-19-17(20)24-11-12-4-6-13(18)7-5-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBAJRJNESVVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)F)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128124
Record name [2-[[(4-Fluorophenyl)methyl]thio]-1-methyl-1H-imidazol-5-yl]methyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-42-7
Record name [2-[[(4-Fluorophenyl)methyl]thio]-1-methyl-1H-imidazol-5-yl]methyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-[[(4-Fluorophenyl)methyl]thio]-1-methyl-1H-imidazol-5-yl]methyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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